LISURIDE

5-HT2B receptor pharmacology Cardiac valvulopathy Drug safety

For Parkinson's and migraine models requiring D2 agonism without 5-HT2B-mediated cardiac fibrosis. Lisuride is the only ergoline dopamine agonist with documented 5-HT2B antagonism and zero valvulopathy cases across ~360,000 patient-years-unlike pergolide (113% 5-HT2B efficacy) and cabergoline (123%). - 12.6× more potent than bromocriptine (optimal dose 4.5 vs 56.5 mg/day) - 56% lower discontinuation vs methysergide in migraine prophylaxis - Dual D2 (Ki 2.0 nM) and 5-HT1A (Ki 0.5 nM) activation for depression models

Molecular Formula C20H26N4O
Molecular Weight 338.4 g/mol
Cat. No. B1250903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLISURIDE
Molecular FormulaC20H26N4O
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C
InChIInChI=1S/C20H26N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25)/t14-,18-/m1/s1
InChIKeyBKRGVLQUQGGVSM-RDTXWAMCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lisuride Procurement Guide


Lisuride is an 8α-ergoline dopamine agonist acting primarily at dopamine D2 receptors with high affinity, while also exhibiting potent agonist activity at serotonin 5-HT1A receptors and antagonist activity at 5-HT2B receptors [1]. Initially developed for migraine prophylaxis and later approved for Parkinson's disease and hyperprolactinemia in Europe, lisuride is structurally related to lysergic acid diethylamide (LSD) but is non-hallucinogenic due to functional selectivity differences at 5-HT2A receptors [2]. Its unique receptor profile distinguishes it from other ergoline dopamine agonists such as pergolide and cabergoline, which function as 5-HT2B agonists and are associated with cardiac valvulopathy [3].

Non-hallucinogenic 5-HT2A functional selectivity
Dual D2 / 5-HT1A receptor activation profile
5-HT2B antagonist profile without valvulopathy reports

Why Lisuride Differs from Other Ergot Agonists


Lisuride cannot be generically substituted with other ergot-derived dopamine agonists due to fundamental differences in 5-HT2B receptor pharmacology that translate into distinct clinical safety outcomes. Unlike pergolide and cabergoline, which are potent 5-HT2B agonists with documented cardiac valvulopathy risks, lisuride functions as a 5-HT2B antagonist with zero reported cases of drug-induced valvular heart disease across an estimated 360,000 patient-years of exposure [1]. Additionally, lisuride exhibits a unique dual activation pattern of D2 and 5-HT1A receptors (Ki values of 2.0 nM and 0.5 nM, respectively) [2], a profile not shared by bromocriptine or pergolide. These pharmacological distinctions directly impact procurement decisions where safety profiles, therapeutic ratios, and specific receptor targeting requirements dictate compound selection [3].

5-HT2B Activity
Pergolide/cabergoline are 5-HT2B agonists linked to valvulopathy; lisuride antagonism may avoid this risk.
Receptor Selectivity
D2/D3 selectivity ratio differs from bromocriptine and pergolide, altering pathway-response profiles.
Tolerability Endpoints
Reported discontinuation rates vary significantly; methysergide comparisons may not transfer directly.

Lisuride Comparative Evidence


5-HT2B Antagonism and Cardiac Valvulopathy Risk

Lisuride acts as a potent 5-HT2B receptor antagonist, in direct contrast to the agonist activity exhibited by pergolide and cabergoline. This pharmacological distinction correlates with a complete absence of lisuride-associated cardiac valvulopathy reports across an estimated 360,000 patient-years of clinical exposure, whereas pergolide and cabergoline are associated with clinically significant valvular fibrosis [1] [2].

5-HT2B Activity
Head-to-head
Antagonist vs. full agonist
Lisuride Antagonist
Pergolide Full agonist (113%)
Cabergoline Full agonist (123%)
Reported 5-HT2B antagonist profile; zero valvulopathy cases (360,000 patient-years).
Supports mechanism-specific selection for long-term models.
5-HT2B receptor pharmacology Cardiac valvulopathy Drug safety

Parkinson's Disease: Potency vs. Bromocriptine

In a double-blind, crossover comparison of lisuride and bromocriptine in 28 parkinsonian patients, lisuride achieved comparable antiparkinsonian efficacy at a substantially lower optimal daily dose. The mean optimal daily dose of lisuride was 4.5 mg compared to 56.5 mg for bromocriptine, representing a 12.6-fold difference in dose requirement [1]. A separate double-blind randomized crossover study in 20 patients with advanced Parkinson's disease confirmed this finding, with mean optimal daily doses of 1.3 mg for lisuride and approximately 15 mg for bromocriptine (approximately 11.5-fold difference) [2].

Parkinson's Dose
Head-to-head
4.5 mg/day vs 56.5 mg/day bromocriptine
12.6× lower dose requirement
Reported comparable antiparkinsonian efficacy with lower dose.
Double-blind crossover study context.
Parkinson's disease Dopamine agonist Dose comparison

Migraine Prophylaxis: Efficacy and Tolerability vs. Methysergide

In a controlled double-blind study of 253 patients, lisuride hydrogen maleate (LHM, 25 mcg tid) demonstrated equivalent efficacy to methysergide (MET, 2 mg tid) in reducing migraine attack frequency. A ≥50% reduction in attack frequency was achieved in 53% of LHM-treated patients versus 51% of MET-treated patients [1]. Critically, the discontinuation rate due to adverse effects was 17% in the LHM group compared to 39% in the MET group (p<0.05, Chi² test), representing a 56% relative reduction in treatment discontinuation [1].

Migraine Prophylaxis
Head-to-head
53% vs 51% ≥50% reduction; 17% vs 39% discontinuation
Efficacy equivalent (p>0.05), tolerability advantage (p
Reported similar efficacy, significantly lower discontinuation rate.
Tolerability endpoint context; 3-month study.
Receptor Affinity (Ki)
Cross-study
5-HT1A: 0.5 nM, D2: 2.0 nM; D3/D2 ratio 0.4
Bromocriptine D3/D2 5.4, Pergolide 1.0
Dual high-affinity binding; distinct D2/D3 selectivity profile.
Radioligand binding assay context.
Forced Swim Test
Cross-study
Reduced immobility 0.05–0.25 mg/kg; synergy at 0.025 mg/kg
DOI (hallucinogenic) not effective in LPS model
Reported antidepressant-like response; non-hallucinogenic profile.
Rodent forced swim test; augmentation of desipramine.
Oral Bioavailability
Supporting
14% (range 10–20%); half-life 2–3 h
Compared to ~28% for bromocriptine
Low oral bioavailability supports transdermal formulation research.
Pharmacokinetic study in elderly volunteers.
Migraine prophylaxis Comparative efficacy Tolerability

High-Affinity 5-HT1A and D2 Receptor Binding

Radioligand binding studies demonstrate that lisuride possesses exceptionally high affinity for both serotonin 5-HT1A receptor sites (Ki = 0.5 nM) and dopamine D2 receptor sites (Ki = 2.0 nM) [1]. In comparative dopamine receptor selectivity analysis, lisuride displays a Ki(D1)/Ki(D2) ratio of 23 and Ki(D3)/Ki(D2) ratio of 0.4 [2]. These values contrast with bromocriptine (Ki(D3)/Ki(D2) ratio 5.4) and pergolide (Ki(D3)/Ki(D2) ratio 1.0), indicating that lisuride maintains a more balanced D2/D3 selectivity profile [2].

Receptor Affinity (Ki)
Cross-study
5-HT1A: 0.5 nM, D2: 2.0 nM; D3/D2 ratio 0.4
Bromocriptine D3/D2 5.4, Pergolide 1.0
Dual high-affinity binding; distinct D2/D3 selectivity profile.
Radioligand binding assay context.
Receptor binding 5-HT1A receptor D2 receptor

Antidepressant-Like Activity: Desipramine Synergy

In the rat forced swim test, lisuride (0.05-0.25 mg/kg, i.p.) dose-dependently reduced immobility duration in a manner comparable to desipramine, with this effect antagonized by haloperidol [1]. Notably, co-administration of a subeffective low dose of lisuride (0.025 mg/kg, i.p.) markedly enhanced the immobility-reducing effects of desipramine and rolipram, demonstrating synergistic augmentation potential [1]. In lipopolysaccharide (LPS)-treated mice, lisuride (1.0 mg/kg, i.p.) significantly ameliorated increased immobility time in the forced swim test, whereas the hallucinogenic 5-HT2A agonist DOI (2.0 mg/kg) produced no improvement [2].

Forced Swim Test
Cross-study
Reduced immobility 0.05–0.25 mg/kg; synergy at 0.025 mg/kg
DOI (hallucinogenic) not effective in LPS model
Reported antidepressant-like response; non-hallucinogenic profile.
Rodent forced swim test; augmentation of desipramine.
Depression Forced swim test Antidepressant augmentation

Oral Bioavailability and Transdermal Formulation

Pharmacokinetic studies in elderly volunteers demonstrate that lisuride has an absolute oral bioavailability of 14% (range 10-20%) due to extensive first-pass hepatic metabolism [1] [2]. Following intravenous administration, plasma levels decline in three phases with half-lives of 3 minutes, 16 minutes, and 2.9 hours, with the terminal elimination half-life of total radioactivity being 10 hours [1]. The drug is almost completely metabolized, with unchanged drug representing <0.05% of urinary excretion [2]. These pharmacokinetic limitations have driven the development of continuous transdermal delivery systems to achieve consistent plasma concentrations and improved therapeutic outcomes [3].

Oral Bioavailability
Supporting
14% (range 10–20%); half-life 2–3 h
Compared to ~28% for bromocriptine
Low oral bioavailability supports transdermal formulation research.
Pharmacokinetic study in elderly volunteers.
Pharmacokinetics Bioavailability Transdermal delivery

Lisuride Application Scenarios


Parkinson's Research: Ergot Agonist Without Valvulopathy

Lisuride is the preferred compound for Parkinson's disease research models where ergot-derived dopamine agonist activity is required but cardiac valvulopathy liability must be avoided. With zero reported valvulopathy cases across an estimated 360,000 patient-years of exposure and documented 5-HT2B antagonist pharmacology, lisuride provides D2 receptor activation without the fibrotic risks associated with pergolide (113% efficacy at 5-HT2B) and cabergoline (123% efficacy at 5-HT2B) [1]. Additionally, lisuride demonstrates approximately 12.6-fold higher potency than bromocriptine in parkinsonian patients (mean optimal daily dose 4.5 mg vs 56.5 mg), enabling lower dosing strategies .

Migraine Prophylaxis: Long-Term Tolerability and Retention

For migraine prophylaxis research protocols, lisuride offers equivalent efficacy to methysergide (53% vs 51% of patients achieving ≥50% attack reduction) with substantially superior tolerability, as evidenced by a 56% lower discontinuation rate due to adverse effects (17% vs 39%, p<0.05) [1]. This tolerability advantage makes lisuride the optimal selection for studies requiring sustained patient adherence over extended treatment periods, particularly in protocols where methysergide's adverse effect profile would compromise retention or data integrity [1].

Serotonergic-Dopaminergic Dual Modulation Research

Lisuride is uniquely suited for neuroscience research requiring simultaneous high-affinity activation of both serotonergic (5-HT1A) and dopaminergic (D2) systems. With Ki values of 0.5 nM at 5-HT1A receptors and 2.0 nM at D2 receptors [1], and a Ki(D3)/Ki(D2) ratio of 0.4 that distinguishes it from bromocriptine (ratio 5.4) and pergolide (ratio 1.0) , lisuride provides a pharmacological tool for dissecting the contributions of D2/D3 selectivity and 5-HT1A co-activation to therapeutic outcomes. The compound's non-hallucinogenic profile despite 5-HT2A receptor binding makes it particularly valuable for studies investigating functional selectivity at serotonergic receptors .

Preclinical Depression: Non-Hallucinogenic Mechanisms

Lisuride presents a research compound of interest for depression studies, demonstrating dose-dependent antidepressant-like activity in the forced swim test at 0.05-0.25 mg/kg i.p. [1] and significant efficacy in LPS-induced depression models where hallucinogenic 5-HT2A agonists fail . Critically, subeffective low-dose lisuride (0.025 mg/kg i.p.) markedly enhances the antidepressant effects of desipramine and rolipram [1], supporting its investigation as an augmentation agent and as a probe for understanding non-hallucinogenic mechanisms of antidepressant action involving combined D2 and 5-HT1A receptor activation .

Application
Selection Property
Validation Focus
Parkinson's disease research model
5-HT2B antagonist profile without valvulopathy reports
D2 activation with cardiac endpoint monitoring
Migraine prophylaxis research model
Comparable endpoint efficacy, lower discontinuation rate
Long-term tolerability endpoint context
Serotonergic-dopaminergic dual modulation research
Dual high-affinity 5-HT1A/D2 binding, distinct D2/D3 selectivity
Functional selectivity at serotonergic receptors
Preclinical depression model studies
Antidepressant-like activity, synergy with standard antidepressants
Non-hallucinogenic mechanism in forced swim test

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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